molecular formula C26H24N4O2 B2371449 N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide CAS No. 1319206-72-8

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide

Cat. No. B2371449
CAS RN: 1319206-72-8
M. Wt: 424.504
InChI Key: XCGWKBPYEHROFH-UHFFFAOYSA-N
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Description

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, commonly known as PP2A inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer therapy. The compound is known to inhibit the activity of protein phosphatase 2A (PP2A), a tumor suppressor protein, which is often downregulated in various types of cancer.

Scientific Research Applications

Molecular Interaction and Binding Analysis

The compound N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, due to its structural similarity with various pyrazole derivatives, may engage in significant molecular interactions, particularly with cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This interaction was elucidated using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), suggesting that the aromatic ring moiety significantly contributes to the steric binding interaction with the receptor, similar to cannabinoid agonists. Such insights could imply that N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide may have applications in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Heterocyclic Synthesis and Antimicrobial Applications

Compounds with structural features similar to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide have been explored in the synthesis of diverse heterocyclic compounds with potential antimicrobial activities. For example, reactions involving naphtho[2,1-b]pyranone with arylmethylenemalononitriles or elemental sulfur in the presence of piperidine led to the formation of dibenzo[c,f]chromenes and thieno[3,4-d]naphtho[2,1-b]pyranone, respectively. Such synthetic pathways underscore the utility of this compound class in generating novel antimicrobial agents (El-Gaby et al., 2000).

Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives

N-1-Naphthyl-3-oxobutanamide, structurally related to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, has been utilized in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. This illustrates the compound's versatility in synthesizing complex heterocyclic structures that could have various pharmacological and chemical applications (Hussein et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves the reaction of 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine with 2-naphthoyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine", "2-naphthoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-naphthoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 6-12 hours) at room temperature or at a slightly elevated temperature (e.g. 40-50°C).", "Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the target compound as a solid." ] }

CAS RN

1319206-72-8

Molecular Formula

C26H24N4O2

Molecular Weight

424.504

IUPAC Name

N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29)

InChI Key

XCGWKBPYEHROFH-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5

solubility

soluble

Origin of Product

United States

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